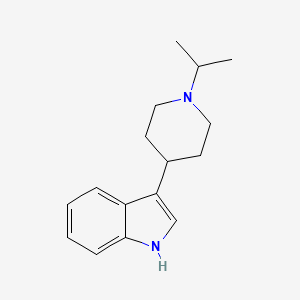

3-(1-Isopropylpiperidin-4-yl)-1H-indole

CAS No.:

Cat. No.: VC15933335

Molecular Formula: C16H22N2

Molecular Weight: 242.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H22N2 |

|---|---|

| Molecular Weight | 242.36 g/mol |

| IUPAC Name | 3-(1-propan-2-ylpiperidin-4-yl)-1H-indole |

| Standard InChI | InChI=1S/C16H22N2/c1-12(2)18-9-7-13(8-10-18)15-11-17-16-6-4-3-5-14(15)16/h3-6,11-13,17H,7-10H2,1-2H3 |

| Standard InChI Key | NLBFBSXRYRZYEL-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)N1CCC(CC1)C2=CNC3=CC=CC=C32 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-(1-Isopropylpiperidin-4-yl)-1H-indole features a bicyclic indole moiety linked via a carbon-carbon bond to a piperidine ring substituted with an isopropyl group at the nitrogen atom . The indole system comprises a benzene ring fused to a pyrrole ring, while the piperidine adopts a chair conformation, with the isopropyl group introducing steric bulk that influences receptor binding . Computational models confirm the equatorial orientation of the isopropyl substituent, minimizing torsional strain .

Table 1: Key Structural and Physicochemical Properties

| Property | Value/Description |

|---|---|

| IUPAC Name | 3-(1-propan-2-ylpiperidin-4-yl)-1H-indole |

| Molecular Formula | |

| Molecular Weight | 242.36 g/mol |

| XLogP3 | 3.2 (Predicted) |

| Hydrogen Bond Donors | 1 (Indole NH) |

| Hydrogen Bond Acceptors | 2 (Piperidine N, Indole N) |

Synthetic Methodologies

Chiral Synthesis via N-Alkylation

The PMC study outlines a stereoselective route to enantiopure 3-(piperidin-3-yl)-1H-indole derivatives, which can be adapted for synthesizing 3-(1-isopropylpiperidin-4-yl)-1H-indole . Key steps include:

-

N-Alkylation of Racemic Precursors: Racemic 3-(piperidin-3-yl)-1H-indole undergoes alkylation with chiral reagents such as (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide to yield diastereomeric intermediates .

-

Chromatographic Separation: Diastereomers are resolved using semi-preparative HPLC, achieving >99% enantiomeric excess (ee) for both (R)- and (S)-configurations .

-

Hydrogenolysis: Cleavage of protecting groups yields the target compound with retained stereochemistry .

Table 2: Diastereomeric Ratios and Yields in N-Alkylation

| Substrate | Chiral Reagent | Yield (%) | Diastereomer Ratio |

|---|---|---|---|

| 1a | (S)-II | 85 | 46.6:53.4 |

| 1b | (S)-II | 79 | 48.3:51.7 |

| 1c | (S)-II | 91 | 48.1:51.9 |

Pharmacological Properties

Factor Xa and VIIa Inhibition

The compound’s structural analogs, such as 1-[5-(5-chloro-thiophen-2-yl)-isoxazol-3-ylmethyl]-5-(3-hydroxy-azetidine-1-carbonyl)-1H-indole-2-carboxylic acid (1-isopropyl-piperidin-4-yl)-amide, exhibit potent inhibition of coagulation enzymes. In vitro assays reveal Ki values of 57 nM for Factor Xa and 22 nM for Factor VIIa, suggesting anticoagulant potential . The isopropyl-piperidine moiety enhances binding to the S1 pocket of Factor Xa, while the indole carbonyl group interacts with distal hydrophobic residues .

Table 3: Enzymatic Inhibition Data for Related Compounds

| Example | Target Enzyme | Ki (nM) |

|---|---|---|

| 1 | Factor Xa | 57 |

| 4 | Factor VIIa | 22 |

| 13 | Factor Xa | 2 |

CNS Activity and Receptor Modulation

Derivatives of 3-(piperidin-3-yl)-1H-indole demonstrate affinity for serotonin and dopamine receptors, implicating potential in treating neuropsychiatric disorders . Molecular docking studies suggest that the isopropyl group stabilizes interactions with the receptor’s transmembrane domain .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume